N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride can be synthesized through the reaction of carboxamides with chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl2) . The reaction typically involves heating the carboxamide with the chlorinating agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at 75–80°C for 1 hour . The yields of imidoyl chlorides can range from 63% to 99% depending on the structure of the starting secondary amide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine would yield an N-substituted amide, while reacting with an alcohol would produce an ester .
Scientific Research Applications
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and as a ligand in coordination chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)pyridine-3-carboximidoyl chloride
- N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride
- N-(4-Fluorophenyl)pyridine-3-carboximidoyl chloride
Uniqueness
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of complexes it forms. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro- and fluoro- counterparts .
Properties
CAS No. |
652148-56-6 |
---|---|
Molecular Formula |
C12H8BrClN2 |
Molecular Weight |
295.56 g/mol |
IUPAC Name |
N-(4-bromophenyl)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C12H8BrClN2/c13-10-3-5-11(6-4-10)16-12(14)9-2-1-7-15-8-9/h1-8H |
InChI Key |
BKMZIYXEQLVGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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